molecular formula C6H10F2O B6152806 3-cyclopropyl-2,2-difluoropropan-1-ol CAS No. 267875-74-1

3-cyclopropyl-2,2-difluoropropan-1-ol

Cat. No.: B6152806
CAS No.: 267875-74-1
M. Wt: 136.1
InChI Key:
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Description

3-cyclopropyl-2,2-difluoropropan-1-ol is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the reaction of cyclopropylcarbinol with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Cyclopropyl-2,2-difluoropropanone.

    Reduction: Cyclopropyl-2,2-difluoropropane.

    Substitution: Products depend on the substituent introduced, such as cyclopropyl-2,2-diiodopropan-1-ol when using NaI.

Scientific Research Applications

3-cyclopropyl-2,2-difluoropropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems due to its unique structural features.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The cyclopropyl group may also contribute to the compound’s stability and reactivity by introducing ring strain.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-2,2-difluoropropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-cyclopropyl-2,2-difluoropropan-1-iodide: Similar structure but with an iodine atom instead of a hydroxyl group.

Uniqueness

3-cyclopropyl-2,2-difluoropropan-1-ol is unique due to the combination of the cyclopropyl group and two fluorine atoms, which impart distinct chemical and physical properties

Properties

CAS No.

267875-74-1

Molecular Formula

C6H10F2O

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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